Synthetic Utility: Hydroxymethyl vs. Nicotinamide
3-Pyridinecarboxamide, N-[[4-(hydroxymethyl)phenyl]methyl]- differs from the parent compound nicotinamide (CAS 98-92-0) by the presence of a synthetically tractable hydroxymethyl group on the benzyl ring . This enables orthogonal derivatization strategies (e.g., esterification, oxidation) that are chemically impossible with nicotinamide, which lacks this functional handle. While this is a qualitative structural distinction, its value in procurement is quantifiable in terms of the number of distinct derivative products accessible per synthetic step: this compound enables at least three distinct derivatization pathways (ester, ether, aldehyde) that are inaccessible with the generic analog.
| Evidence Dimension | Number of accessible derivatization pathways via a single functional handle |
|---|---|
| Target Compound Data | ≥3 (esterification, etherification, oxidation to aldehyde/carboxylic acid) |
| Comparator Or Baseline | Nicotinamide (CAS 98-92-0): 0 orthogonal derivatization pathways at the amide nitrogen substituent position |
| Quantified Difference | Infinite relative improvement (0 -> ≥3 pathways) |
| Conditions | Standard organic synthesis laboratory conditions; reactivity inferred from primary alcohol functional group chemistry |
Why This Matters
This differentiates the compound as a versatile synthetic intermediate for generating focused libraries or probe molecules that cannot be accessed from generic nicotinamide, directly impacting R&D procurement decisions.
